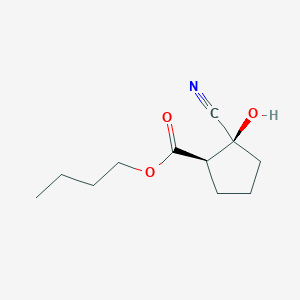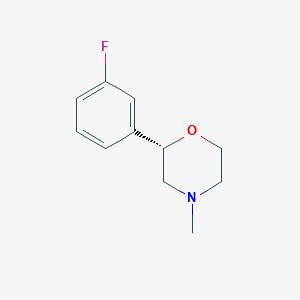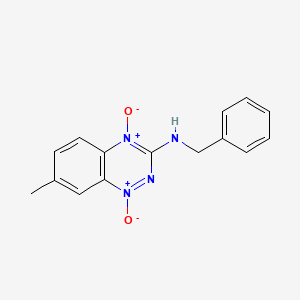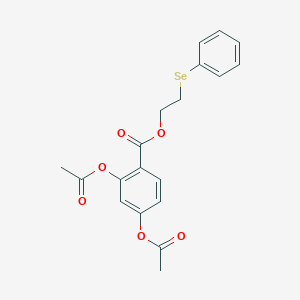
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester is a complex organic compound that features a benzoic acid core with two acetyloxy groups at the 2 and 4 positions, and a 2-(phenylseleno)ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester typically involves multiple steps. One common method starts with the acylation of benzoic acid to introduce the acetyloxy groups. This is followed by the esterification of the carboxylic acid group with 2-(phenylseleno)ethanol under acidic conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group would yield selenoxide, while reduction of the ester groups would yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester involves its interaction with specific molecular targets. The phenylseleno group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyloxy groups can also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2,4-bis(acetyloxy)-: Lacks the phenylseleno group, making it less reactive in certain biochemical applications.
Benzoic acid, 2-(phenylseleno)ethyl ester: Lacks the acetyloxy groups, which may reduce its versatility in chemical reactions.
Uniqueness
The presence of both acetyloxy and phenylseleno groups in benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester makes it unique
Eigenschaften
CAS-Nummer |
875544-25-5 |
|---|---|
Molekularformel |
C19H18O6Se |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
2-phenylselanylethyl 2,4-diacetyloxybenzoate |
InChI |
InChI=1S/C19H18O6Se/c1-13(20)24-15-8-9-17(18(12-15)25-14(2)21)19(22)23-10-11-26-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
OMJALSFDCASJOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)OCC[Se]C2=CC=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


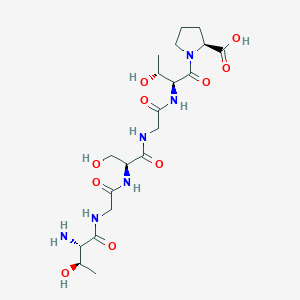
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
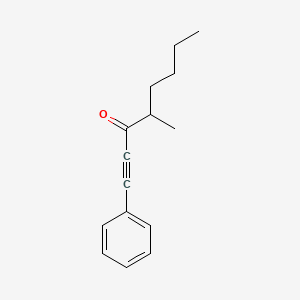
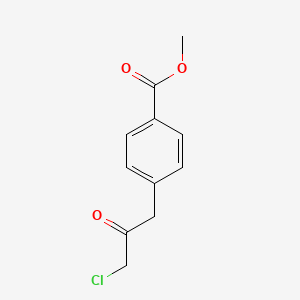
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
